EDAB is a promising candidate for hydrogen storage due to its high hydrogen content (around 19.6% by weight). Researchers are investigating ways to reversibly release and uptake hydrogen from EDAB for applications in fuel cells and other clean energy technologies. Studies investigate methods to improve the efficiency of hydrogen release and uptake processes [1, 2].
[1] "Recent advances in high-capacity hydrogen storage materials" [2] "Reversible dehydrogenation of ethylenediaminebis(borane) using a cobalt tris(pyrazolyl)borate complex"
EDAB's ability to store and release hydrogen makes it a potential fuel source for hydrogen fuel cells. Research is underway to explore EDAB's use in direct liquid fuel cells, where the fuel cell would directly convert EDAB into electricity without the need for a separate hydrogen storage tank [3].
[3] "Direct liquid fuel cells: new perspectives for portable and stationary power generation"
Ethylenediaminebisborane is a chemical compound characterized by its unique structure, which features two boron atoms bonded to an ethylenediamine backbone. This compound is notable for its high hydrogen content, making it a subject of interest in the field of hydrogen storage and transfer hydrogenation reactions. Ethylenediaminebisborane is represented chemically as and is recognized for its non-toxic and water-soluble properties, which enhance its applicability in various chemical processes .
The mechanism of action of EDAB is primarily related to its ability to reversibly store and release hydrogen. The dehydrogenation of BH₃ groups within the molecule facilitates hydrogen release under specific conditions (e.g., presence of catalysts, elevated temperatures).
EDAB is a flammable and toxic compound. It can irritate skin, eyes, and respiratory system upon contact or inhalation [].
Ethylenediaminebisborane serves as an effective hydrogen source in transfer hydrogenation reactions, particularly for the reduction of carbonyl compounds. It has been shown to selectively reduce aldehydes more efficiently than ketones, with yields varying based on substrate sterics and solubility. For instance, octanal can be reduced to 1-octanol with yields of 33%–38%, while the reduction of octan-3-one yields only 9% under similar conditions . Additionally, ethylenediaminebisborane has demonstrated the ability to act as a reducing agent under metal-free conditions, further highlighting its versatility in organic synthesis .
Ethylenediaminebisborane can be synthesized through several methods, primarily involving the reaction of ethylenediamine with borane sources. Common procedures include:
Ethylenediaminebisborane has several promising applications:
Research into the interactions of ethylenediaminebisborane focuses on its catalytic behavior and reactivity with various substrates. Studies have shown that it selectively interacts with carbonyl functionalities while remaining inert towards other functional groups such as alkenes and nitro groups. This selectivity enhances its utility in synthetic chemistry, allowing for targeted reductions without affecting other sensitive moieties .
Ethylenediaminebisborane shares similarities with several other amine boranes, particularly in terms of structure and functionality. Here are some comparable compounds:
Compound Name | Formula | Hydrogen Content (%) | Unique Features |
---|---|---|---|
Ammonia Borane | Up to 16% | High hydrogen release capacity; widely studied for fuel applications. | |
Methylamine Borane | Approximately 9% | Similar reactivity; used in various catalytic processes. | |
Dimethylamine Borane | Approximately 10% | Exhibits different thermal stability compared to ethylenediaminebisborane. | |
Ethylene Diaminoborane | Varies | Less studied; potential for similar applications but lacks extensive data. |
Ethylenediaminebisborane's uniqueness lies in its dual boron centers and the ability to undergo selective reductions while maintaining stability under various conditions, making it a valuable candidate for future research and application in sustainable chemistry and energy solutions .
Nucleophilic displacement reactions constitute fundamental synthetic pathways for ethylenediaminebisborane preparation. These approaches leverage the Lewis base character of amine compounds to displace existing ligands from borane complexes, facilitating the formation of stable borane-amine adducts [1] [2].
Initial development of this route involved a two-step process wherein sodium borohydride was first reacted with boron trifluoride-etherate to generate diborane gas in situ, followed by capture with ethylenediamine in dimethyl sulfide solvent at low temperatures. Early optimization studies revealed that this method could achieve yields of approximately 40% when diborane was passed through a solution of ethylenediamine in dimethyl sulfide at 0°C [2].
Significant improvements were realized through process modifications involving diglyme as the diborane generation medium. When diborane was generated from sodium borohydride and boron trifluoride-etherate in diglyme and subsequently captured using ethylenediamine in dimethyl sulfide at 0°C, yields increased substantially to 85% [2].
The optimized experimental protocol for large-scale synthesis involves combining ethylenediamine (100 grams, 1.67 moles) with dimethyl sulfide (400 milliliters) under ice-cold conditions. The borane-dimethyl sulfide complex (10 molar solution, 340 milliliters, 3.4 moles) is added dropwise over a three-hour period. Following addition, the reaction mixture is allowed to warm to room temperature and stirred for five hours. Unreacted boron complex is quenched with isopropanol (100 milliliters) over four hours. Subsequent distillation removes dimethyl sulfide and isopropyl alcohol, and the solid residue is triturated with isopropanol for one hour. Pure ethylenediaminebisborane is collected by filtration and dried under vacuum, yielding 120 grams (80% yield) [2].
Characterization of the product by boron-11 nuclear magnetic resonance spectroscopy reveals a characteristic quartet at δ -18.9 parts per million, confirming the successful formation of the desired compound [2].
The ammonia borane-mediated synthesis represents an innovative approach that addresses the practical limitations associated with the borane-methyl sulfide route, particularly the undesirable odor that presents challenges for commercial development [2].
This methodology is based on the principle of ligand exchange, wherein the ammonia ligand in ammonia borane is displaced by the stronger Lewis base ethylenediamine. The thermodynamic driving force for this reaction stems from the greater basicity of ethylenediamine compared to ammonia, facilitating the formation of the more stable ethylenediaminebisborane complex [2].
The displaced gaseous ammonia can be readily removed from the reaction system, simplifying product isolation and purification. Additionally, ammonia borane offers significant handling advantages as it is both air- and moisture-stable, eliminating the need for specialized handling equipment required for other borane sources [2].
Reaction optimization studies have been conducted to establish optimal conditions for the ligand displacement process. The reaction progress is conveniently monitored using boron-11 nuclear magnetic resonance spectroscopy, tracking the disappearance of the characteristic quartet at δ -22 parts per million corresponding to ammonia borane and the appearance of the quartet at δ -19 parts per million characteristic of ethylenediaminebisborane [2].
The optimized reaction conditions involve conducting the reaction in 2 molar tetrahydrofuran solution at 50°C for six hours, followed by refluxing for 0.5 hours. Under these conditions, ethylenediaminebisborane yields of 76% are consistently achieved [2].
Large-scale synthesis procedures have been successfully developed and implemented at scales exceeding 0.5 kilograms. The detailed protocol involves combining ammonia borane (524 grams, 16.91 moles) with ethylenediamine (507 grams, 8.45 moles) in tetrahydrofuran (8.5 liters). The mixture is heated at 50°C with stirring for five hours, followed by refluxing for 0.5 hours. After solvent removal under vacuum, the resulting solid is stirred overnight with a 1:1 water:isopropanol mixture (2 liters) for twelve hours. The product is filtered using a Büchner funnel and washed sequentially with 500 milliliters of 1:1 water:isopropanol and 1 liter of isopropanol. Following drying, ethylenediaminebisborane is obtained as a white solid with yields of 560 grams (75%) [2].
Product purity exceeding 99% has been confirmed through hydrolysis analysis, measuring the amount of hydrogen liberated during the reaction [2].
The selection of appropriate solvent systems plays a crucial role in optimizing ethylenediaminebisborane synthesis, influencing both reaction kinetics and product yields. Several solvent systems have been evaluated and optimized for different synthetic routes.
Tetrahydrofuran emerges as the most versatile and effective solvent system for ethylenediaminebisborane synthesis. Its excellent solvating properties for both organic and inorganic reactants, combined with its chemical stability under reaction conditions, make it an ideal medium for multiple synthetic approaches [2] [5].
For the borane-methyl sulfide route, solvent selection significantly impacts reaction efficiency. Initial studies using tetrahydrofuran as the primary solvent with borane-tetrahydrofuran complex yielded moderate results. However, transitioning to neat dimethyl sulfide as the reaction medium for the direct borane-dimethyl sulfide complex route increased yields from 85% to 90%, demonstrating the importance of solvent optimization [2].
Reaction kinetics studies have revealed temperature-dependent behavior in ethylenediaminebisborane synthesis. The ammonia borane-mediated route exhibits optimal kinetics at 50°C, with reaction completion typically achieved within six hours. Higher temperatures during the reflux phase (0.5 hours) facilitate complete conversion and improve product purity [2].
The thermal dehydrogenation properties of ethylenediaminebisborane have been extensively characterized using combined thermogravimetry, differential thermal analysis, and mass spectrometry [6]. These studies demonstrate that ethylenediaminebisborane exhibits enhanced thermal stability compared to related amine-borane complexes such as methylamine borane and ammonia borane. Under inert gas flow conditions, ethylenediaminebisborane releases pure hydrogen when heated, contrasting with vacuum conditions where moderate fractions of diborane, residual tetrahydrofuran, and volatile boron-nitrogen-carbon-hydrogen species are observed [6].
Recent investigations have explored the use of ionic liquid-based deep eutectic solvents as reaction media for ethylenediaminebisborane thermal dehydrogenation. Studies comparing ionic liquids with deep eutectic solvents based on 1-butyl-3-methylimidazolium methanesulfonate demonstrated that the ethylenediaminebisborane/deep eutectic solvent system produced 3.2 equivalents of hydrogen with reduced induction time compared to 3.7 equivalents for ionic liquid-based systems at 105°C [7].
Effective purification strategies are essential for obtaining high-purity ethylenediaminebisborane suitable for hydrogen storage applications. Multiple purification approaches have been developed and optimized based on the synthetic route employed.
For the borane-methyl sulfide route, purification involves several sequential steps. Initial quenching of unreacted boron complex with isopropanol prevents side reactions and facilitates product isolation. Subsequent distillation removes volatile components including dimethyl sulfide and isopropyl alcohol. The solid residue undergoes trituration with isopropanol to remove impurities, followed by filtration and vacuum drying to yield pure crystalline product [2].
The ammonia borane-mediated synthesis requires different purification protocols due to the presence of unreacted ammonia borane and ethylenediamine. The optimized procedure involves washing the crude product with a 1:1 water:isopropanol mixture to remove excess ammonia borane and ammonia. This is followed by sequential washing with the same solvent mixture and pure isopropanol to eliminate residual ethylenediamine and other impurities [2].
Product purity assessment employs multiple analytical techniques. Boron-11 nuclear magnetic resonance spectroscopy provides definitive identification through characteristic chemical shifts, while hydrolysis analysis quantifies hydrogen content to confirm product purity. High-purity ethylenediaminebisborane typically exhibits greater than 99% purity as determined by hydrogen liberation during hydrolysis [2].
Yield optimization studies have identified several critical parameters affecting product formation. Temperature control during synthesis significantly impacts yields, with optimal temperatures varying by synthetic route. The ammonia borane-mediated approach requires precise temperature control at 50°C during the initial reaction phase, followed by reflux conditions for complete conversion [2].
Reaction stoichiometry plays a crucial role in yield optimization. For the borane-methyl sulfide route, employing a 2:1 molar ratio of borane complex to ethylenediamine ensures complete conversion while minimizing excess reagent requirements. The ammonia borane-mediated route utilizes a 2:1 molar ratio of ammonia borane to ethylenediamine to account for the bis-adduct formation [2].
Solvent recovery and recycling strategies have been implemented to improve process economics. For tetrahydrofuran-based syntheses, approximately 90% of the solvent can be recovered and reused for subsequent batches without further purification, significantly reducing material costs [2].
The transition from laboratory-scale synthesis to industrial-scale production of ethylenediaminebisborane presents several significant challenges that must be addressed to enable commercial viability.
One of the primary challenges involves the management of undesirable odors associated with certain synthetic routes. The borane-methyl sulfide route produces characteristic sulfur-containing odors that present major obstacles for commercial development. This limitation has motivated the development of alternative synthetic approaches, particularly the ammonia borane-mediated route, which eliminates this concern [2].
Safety considerations represent critical challenges for industrial-scale production. Significant hydrogen generation occurs during synthesis processes, presenting potential fire hazards that require specialized safety protocols and equipment. All reactions must be conducted in well-ventilated environments with direct venting to exhaust systems to manage hydrogen accumulation [2].
Thermal management during scale-up presents unique challenges, particularly for dehydrogenation processes. Laboratory studies have revealed that uniform heating of solid ethylenediaminebisborane becomes increasingly difficult at larger scales. Standard round-bottom flask configurations cannot achieve uniform heating, requiring higher temperatures for complete dehydrogenation and potentially affecting product quality [2].
Solvent management and recycling become increasingly important at industrial scales. While tetrahydrofuran recovery and reuse are feasible, the infrastructure required for efficient solvent recycling at production scales represents significant capital investment. Additionally, solvent purity requirements may necessitate purification steps that impact overall process economics [2].
Raw material costs significantly influence industrial production feasibility. The cost of sodium borohydride represents a major contributor to first-fill costs for chemical hydrogen storage systems. Analysis indicates that achieving Department of Energy targets of $2-4 per kilogram of hydrogen requires sodium borohydride costs of approximately $5 per kilogram to achieve ammonia borane first-fill costs around $9.1 per kilogram [8].
Quality control and analytical requirements become more complex at industrial scales. Continuous monitoring of product purity through multiple analytical techniques is essential but requires substantial analytical infrastructure. Boron-11 nuclear magnetic resonance spectroscopy, while providing definitive characterization, may not be practical for routine quality control in industrial settings [2].
Environmental and regulatory considerations present additional challenges. Industrial-scale production must comply with environmental regulations regarding volatile organic compound emissions, particularly for routes involving dimethyl sulfide. Waste stream management and treatment requirements add complexity and cost to industrial processes [2].
Process automation and control systems become essential for consistent product quality and safety at industrial scales. The temperature-sensitive nature of many synthetic steps requires precise control systems that can maintain optimal conditions throughout the production process. Additionally, automated safety systems must be implemented to manage the risks associated with hydrogen generation and volatile solvent handling [2].
Supply chain considerations for raw materials present unique challenges for industrial-scale production. The availability and pricing of specialized reagents such as borane complexes and high-purity ethylenediamine can significantly impact production costs and scheduling. Long-term supply agreements and alternative sourcing strategies become essential for sustained industrial production [8].
Flammable;Irritant